molecular formula C17H22N4O4S2 B2956527 (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1172042-01-1

(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2956527
CAS RN: 1172042-01-1
M. Wt: 410.51
InChI Key: ONJDJVATHWPMIV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . It is a versatile material used in scientific research and exhibits unique properties that make it valuable for drug discovery, material synthesis, and biological studies.


Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . They often crystallize in orthorhombic and monoclinic crystal systems .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : A study demonstrated the synthesis of novel compounds similar to the given chemical, showcasing antimicrobial properties. These compounds, including various amide derivatives, showed variable and modest activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Antibacterial Screening : Another research synthesized new derivatives that were screened for antibacterial activity. These compounds, related in structure to the specified chemical, exhibited considerable antibacterial activity (Patel & Agravat, 2009).

Synthesis and Characterization for Therapeutic Applications

  • Therapeutic Potential : A study focused on the synthesis and characterization of novel compounds, closely related to the specified chemical, for potential therapeutic applications. This included detailed analysis using techniques like NMR, IR, and mass spectrometry, essential for understanding the properties and potential applications in medicine (Shahana & Yardily, 2020).

  • Structural Optimization and Docking Studies : Research involving structural optimization and docking studies of similar compounds provided insights into their antibacterial activity. This included an analysis of the molecular structure and reactivity, important for developing new drugs (Shahana & Yardily, 2020).

Molecular Interaction and Synthesis for Specific Diseases

  • Targeting Specific Diseases : In the context of Parkinson's disease, a related compound was synthesized as a potential PET agent. This illustrates the utility of such chemicals in developing diagnostic tools for neurological disorders (Wang, Gao, Xu, & Zheng, 2017).

  • Molecular Interaction Studies : Another study explored the molecular interactions of a compound structurally similar to the specified chemical with a specific receptor, demonstrating its potential as a therapeutic agent in treating diseases like Alzheimer's (Hassan et al., 2018).

Future Directions

The future directions for this compound could involve further exploration of its biological activities. Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that (2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone could also have potential therapeutic applications that are yet to be explored.

properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-12-4-5-15(25-2)13(10-12)18-17-19-14(11-26-17)16(22)20-6-8-21(9-7-20)27(3,23)24/h4-5,10-11H,6-9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJDJVATHWPMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2-Methoxy-5-methylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

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